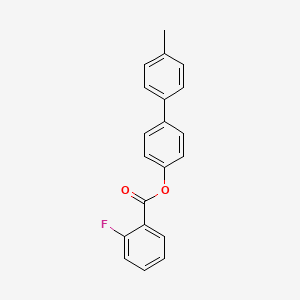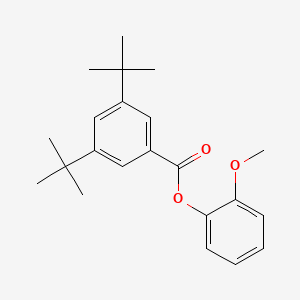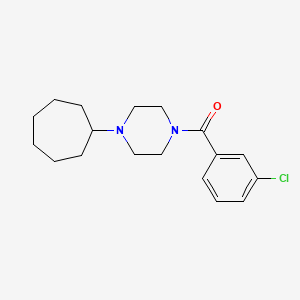![molecular formula C19H28N2O2 B10884126 (3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10884126.png)
(3-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of methanones This compound features a methoxyphenyl group and a piperazino group substituted with a methylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the reaction of 3-methoxyphenyl derivatives with piperazine derivatives under specific conditions. One common method involves the use of cyclohexanecarbonyl chloride and 3-methoxyphenyl compounds in the presence of a catalyst such as aluminium chloride . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or other strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone
- (3-Fluorophenyl)[4-(4-methylcyclohexyl)-1-piperazinyl]methanone
Uniqueness
(3-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a piperazino group substituted with a methylcyclohexyl moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19(22)16-4-3-5-18(14-16)23-2/h3-5,14-15,17H,6-13H2,1-2H3 |
InChI Key |
IUQZDAFGQUXJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)
![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)

![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)


![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)

![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
![{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)
